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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Kv7 potassium channel

activators: Ica 105665 (also known as PF-04895162) and retigabine (ezogabine). Both

compounds have been investigated for their therapeutic potential in neuronal hyperexcitability

disorders, primarily epilepsy, by targeting the voltage-gated potassium channels of the Kv7

(KCNQ) family. Activation of these channels leads to neuronal hyperpolarization, thereby

reducing the probability of action potential firing and suppressing abnormal neuronal activity.

While retigabine was approved for clinical use before its eventual withdrawal from the market

due to side effects, Ica 105665's clinical development was discontinued. This guide aims to

provide a comprehensive overview of their respective pharmacological profiles based on

available experimental data to inform future research and drug development efforts in this area.

Mechanism of Action and Selectivity
Both Ica 105665 and retigabine exert their primary pharmacological effect by acting as positive

allosteric modulators of Kv7 channels. They bind to a hydrophobic pocket near the channel

gate, stabilizing the open conformation and thereby increasing the potassium current.[1] This

action effectively dampens neuronal excitability.

Retigabine is a broad-spectrum activator of neuronal Kv7 channels, showing activity on Kv7.2,

Kv7.3, Kv7.4, and Kv7.5 subunits.[2][3] It is particularly potent on heteromeric Kv7.2/7.3

channels, which are the primary constituents of the M-current in neurons.[3] However, at higher
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concentrations (typically ≥10 μM), retigabine has been shown to modulate GABA-A receptors,

which may contribute to its overall anticonvulsant effect but also represents a potential source

of off-target effects.[4][5][6]

Ica 105665 is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[7][8][9] Unlike

retigabine, it has been suggested to have a more selective profile with no reported activity on

GABA-A receptors.[10]

In Vitro Potency and Efficacy
The potency of these compounds has been evaluated using electrophysiological techniques,

primarily whole-cell patch-clamp recordings in cell lines expressing specific Kv7 channel

subtypes.

Table 1: Comparative In Vitro Potency (EC50) of Ica 105665 and Retigabine on Human Kv7

Channels

Kv7 Channel Subtype Ica 105665 EC50 Retigabine EC50

Kv7.2/7.3 0.3 µM[8][9] 0.92 - 2 µM[11][12]

Kv7.3/7.5 1.5 µM[8] Broadly active

Kv7.4 3.3 µM[8] Broadly active

Note: Data is compiled from multiple sources and direct head-to-head comparative studies

under identical experimental conditions are limited.

Preclinical In Vivo Efficacy
Both compounds have demonstrated broad-spectrum anticonvulsant activity in various animal

models of epilepsy. The maximal electroshock (MES) seizure model is a standard preclinical

test indicative of efficacy against generalized tonic-clonic seizures.

Table 2: Comparative In Vivo Efficacy in the Maximal Electroshock (MES) Seizure Model

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25779225/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4949651/
https://www.researchgate.net/publication/273701498_The_anticonvulsant_retigabine_is_a_subtype_selective_modulator_of_GABAA_receptors
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3838622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11850491/
https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2438226
https://aesnet.org/abstractslisting/new-kv7-channel-opener-chemistry-for-treatment-of-seizures
https://www.benchchem.com/product/b15587546?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11850491/
https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2438226
https://www.benchchem.com/pdf/A_Comparative_Guide_to_PF_05020182_and_Retigabine_Efficacy_and_Potency_as_Kv7_Channel_Openers.pdf
https://rupress.org/jgp/article/152/8/e202012576/151732/Combining-endocannabinoids-with-retigabine-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC11850491/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11850491/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Animal Model ED50

Ica 105665 Rat 0.9 mg/kg[13]

Retigabine Mouse ~9.81 mg/kg[14]

Retigabine Rat ~13.9 - 16.9 mg/kg[14]

Note: ED50 values can vary based on the specific experimental protocol and animal strain

used.

Ica 105665 has also shown efficacy in other preclinical models including the 6 Hz,

pentylenetetrazole, and electrical kindling models at doses ranging from <1 to 5 mg/kg.[7]

Retigabine has also demonstrated efficacy in a wide array of seizure models.[15]

Clinical Efficacy and Development Status
Retigabine underwent extensive clinical development and was approved as an adjunctive

treatment for partial-onset seizures in adults.[16] Integrated analysis of pivotal clinical trials

(RESTORE 1 and 2) demonstrated its efficacy in reducing seizure frequency.[16][17] For

instance, responder rates (≥50% reduction in seizure frequency) were significantly higher for

retigabine at doses of 600 mg/day (35%), 900 mg/day (45%), and 1200 mg/day (50%)

compared to placebo (21-24%).[17] However, retigabine was later withdrawn from the market

due to concerns about long-term side effects, including retinal abnormalities and skin

discoloration.[2]

Ica 105665 showed promising early clinical results. In a Phase IIa proof-of-concept study in

patients with photosensitive epilepsy, single doses of Ica 105665 (100, 400, and 500 mg)

reduced the photoparoxysmal EEG response.[7][18][19][20] This provided evidence of its

central nervous system penetration and engagement with neuronal Kv7 channels in humans.[7]

[19][20] However, the clinical development of Ica 105665 was ultimately discontinued.

Table 3: Summary of Clinical Trial Results
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Compound Study Population Key Findings

Ica 105665
Patients with photosensitive

epilepsy

Single doses of 100, 400, and

500 mg reduced the

photoparoxysmal EEG

response.[7][19][20]

Retigabine
Adults with drug-resistant

partial-onset seizures

Significant reduction in seizure

frequency and higher

responder rates compared to

placebo at doses of 600, 900,

and 1200 mg/day.[16][17][21]

[22]

Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
A standard method to assess the potency and efficacy of Kv7 channel activators involves

whole-cell patch-clamp recordings from cultured cells (e.g., CHO or HEK293 cells) stably

expressing the Kv7 channel subunits of interest.

Cell Culture: Cells are cultured under standard conditions and transfected with the cDNAs

encoding the desired Kv7 subunits.

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp

amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1

MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution

typically contains (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to

pH 7.2.

Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV and

then subjected to depolarizing voltage steps (e.g., to +40 mV).

Compound Application: The test compound (Ica 105665 or retigabine) is applied via a

perfusion system at various concentrations to determine the dose-response relationship and

calculate the EC50 value.[11][12]
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Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of

compounds against generalized tonic-clonic seizures.

Animals: Adult male mice or rats are typically used.

Drug Administration: The test compound is administered orally or intraperitoneally at various

doses.

Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is

delivered through corneal or ear-clip electrodes to induce a seizure.

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the

seizure.

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic

hindlimb extension (ED50) is calculated.[23][24][25][26]
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Caption: Mechanism of action of Ica 105665 and retigabine on Kv7 channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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